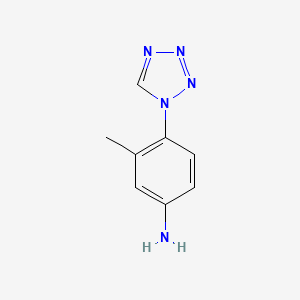

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Description

3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS: Not explicitly provided; molecular formula: C₈H₉N₅) is an aromatic amine derivative featuring a methyl group at the benzene ring’s 3-position and a tetrazole ring at the 4-position. Its structural identity is confirmed by SMILES (CC1=C(C=CC(=C1)N)N2C=NN=N2) and InChIKey (SSVSIXSYXPJJEB-UHFFFAOYSA-N) . The compound is commercially available as a building block for organic synthesis, with pricing tiers ranging from 250 mg (€390.00) to 2500 mg (€1,399.00) .

Properties

IUPAC Name |

3-methyl-4-(tetrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-4-7(9)2-3-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVSIXSYXPJJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives and tetrazole-containing compounds, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline, also known as 3-methyl-4-tetrazol-1-yl-phenylamine, is a biochemical compound with the molecular formula C8H9N5. It has a variety of scientific research applications across different fields.

Scientific Research Applications

This compound is utilized in various scientific disciplines:

- Chemistry It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

- Biology It is used in the study of enzyme interactions and protein modifications.

- Medicine It is investigated for potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

- Industry It is utilized in the production of specialty chemicals and advanced materials.

The compound has potential biological activities and has garnered attention in medicinal chemistry. The tetrazole ring in the compound enhances biological activity, improving solubility and bioavailability in pharmacological applications.

Antifungal Activity

Tetrazole derivatives have demonstrated antifungal potential against fungal strains, such as Candida species and Neosartorya glabrata.

Case Study: Antifungal Efficacy

One study showed that certain tetrazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents like fluconazole. One derivative showed an MIC of 0.37 μM against N. glabrata, suggesting it could be a promising alternative for treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be affected by structural modifications:

- Substitution Patterns: Electron-withdrawing groups on the aromatic ring enhance antifungal activity.

- Hydrophobicity: Moderate hydrophobicity improves cell membrane penetration.

- Steric Effects: Bulky substituents can increase selectivity towards fungal cells over mammalian cells.

The table below summarizes the influence of structural modifications on the activity of the compound:

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antifungal potency |

| Hydrophobic substituents | Enhanced membrane penetration |

| Bulky groups | Improved selectivity for fungal targets |

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation Oxidation can form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the nitro group to an amino group. Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

- Substitution The tetrazole ring can participate in nucleophilic substitution reactions. Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.

The major products formed from these reactions include various substituted aniline derivatives and tetrazole-containing compounds, which can be further utilized in different chemical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent positions, heterocycle type, and substituent variations. Key comparisons are summarized below:

Structural Isomers with Methyl Substituents

- 4-(5-Methyl-1H-tetrazol-1-yl)aniline (CAS: 64170-55-4):

- 2-Methyl-3-(1H-tetrazol-1-yl)aniline (CAS: 750599-22-5):

Halogen-Substituted Analogs

- 3-Fluoro-4-(1H-tetrazol-1-yl)aniline :

Heterocycle Variants

- 4-(1H-1,2,4-Triazol-1-yl)aniline (CAS: 14213-13-9): Substitutes tetrazole with a triazole ring, reducing the number of nitrogen atoms in the heterocycle.

- 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline :

Unsubstituted or Minimally Substituted Analogs

- 4-(1H-Tetrazol-1-yl)aniline Hydrochloride (CAS: 14213-13-9):

Data Table: Key Structural and Molecular Comparisons

Research Implications and Limitations

While detailed physicochemical or biological data (e.g., melting points, binding affinities) are absent in the provided evidence, structural comparisons suggest:

- Methyl vs.

- Heterocycle Choice : Tetrazoles (more nitrogen atoms) offer stronger hydrogen-bonding capacity compared to triazoles, influencing interactions in catalytic or enzymatic systems .

- Commercial Availability : The target compound is actively marketed , while analogs like 4-(5-methyl-tetrazol-1-yl)aniline are less accessible, possibly due to synthetic challenges .

Further studies on solubility, stability, and biological activity are needed to fully exploit these compounds in pharmaceuticals and materials science.

Biological Activity

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline, with the CAS number 891038-92-9 and molecular formula C8H9N5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antifungal properties, structure-activity relationships (SAR), and relevant case studies.

The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the tetrazole moiety often contributes to improved solubility and bioavailability in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H9N5 |

| Molecular Weight | 165.18 g/mol |

| CAS Number | 891038-92-9 |

| SMILES | CC1=C(C=CC(=C1)N)N2C=NN=N2 |

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds containing the tetrazole group. For instance, derivatives of tetrazole have shown significant activity against various fungal strains, including Candida species and Neosartorya glabrata.

Case Study: Antifungal Efficacy

In a study evaluating the antifungal activity of related compounds, it was found that certain tetrazole derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents like fluconazole. For example, one derivative demonstrated an MIC of 0.37 μM against N. glabrata, indicating a promising alternative for treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its activity include:

- Substitution Patterns : Electron-withdrawing groups on the aromatic ring enhance antifungal activity.

- Hydrophobicity : Moderate hydrophobicity improves cell membrane penetration.

- Steric Effects : Bulky substituents can increase selectivity towards fungal cells over mammalian cells.

Table: Influence of Structural Modifications on Activity

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antifungal potency |

| Hydrophobic substituents | Enhanced membrane penetration |

| Bulky groups | Improved selectivity for fungal targets |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various fungal enzymes. These studies indicate that the compound can effectively bind to key targets involved in fungal growth and survival.

Toxicity and Safety Profile

In silico predictions regarding toxicity suggest that while this compound may exhibit some mild human toxicity concerns, it shows negligible environmental toxicity towards aquatic organisms and bees. This profile is crucial for assessing its viability as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from nitroaniline derivatives. For example, 4-(1H-tetrazol-1-yl)aniline analogs are synthesized via cyclization of 4-nitroaniline with sodium azide under acidic conditions, followed by reduction . Microwave-assisted methods (e.g., for similar tetrazole-aniline compounds) can improve reaction efficiency by reducing time and energy . Key parameters include solvent choice (e.g., DMF or acetic acid), temperature (80–120°C), and catalyst selection (e.g., ZnCl₂). Yields range from 50% to 85%, depending on purification protocols.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR : -NMR identifies aromatic protons (δ 6.5–7.5 ppm) and NH₂ groups (δ 4.5–5.5 ppm). Discrepancies in peak splitting may indicate regioisomeric impurities .

- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and tetrazole rings (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular formula (C₈H₉N₅) and detects fragmentation patterns unique to tetrazole moieties .

Q. How does the methyl group at position 3 influence the compound’s electronic properties compared to analogs?

The electron-donating methyl group increases electron density on the aniline ring, enhancing nucleophilic aromatic substitution reactivity. This contrasts with methoxy-substituted analogs (e.g., 4-methoxy-3-tetrazolylaniline), where the methoxy group provides stronger resonance effects . Computational studies (e.g., DFT) can quantify Hammett parameters to compare substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for tetrazole-aniline derivatives?

Discrepancies may arise from twinning or disordered solvent molecules. Use SHELXL (via OLEX2) for refinement, applying TWIN and BASF commands to model twinning. For high-resolution data (<1.0 Å), hydrogen atom positions can be refined freely . Mercury software (CCDC) visualizes voids and validates hydrogen-bonding networks .

Q. How can molecular docking predict the biological activity of 3-methyl-4-(tetrazol-1-yl)aniline against enzymatic targets?

Docking studies (e.g., AutoDock Vina) assess binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase. For example:

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 (PDB: 5KIR) | -8.2 | H-bond with Arg120, π-π stacking with Tyr355 |

| DHFR (PDB: 1DG3) | -7.5 | Hydrophobic contacts with Phe92 |

| Experimental validation via enzyme inhibition assays (IC₅₀) is recommended . |

Q. What experimental designs optimize the compound’s stability under physiological conditions?

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–9). LC-MS monitors degradation products, such as tetrazole ring-opening or methyl group oxidation .

- Light Sensitivity : UV-vis spectroscopy tracks absorbance changes (λ = 250–400 nm) under controlled light exposure .

Q. How do structural modifications at the tetrazole ring impact bioactivity?

Compare derivatives using SAR tables:

Methodological Guidance

Q. How to troubleshoot discrepancies between experimental and computational NMR data?

- Step 1 : Verify solvent and referencing (e.g., TMS vs. residual solvent peaks).

- Step 2 : Use DEPT-135 to distinguish CH₃ (methyl) from CH₂ groups.

- Step 3 : Compare computed -NMR (GIAO method, B3LYP/6-311+G(d,p)) with experimental data. Deviations >0.3 ppm suggest conformational flexibility or impurities .

Q. What protocols ensure reproducibility in synthesizing this compound?

- Standardized Conditions : Use anhydrous solvents, controlled argon atmosphere, and calibrated thermocouples.

- QC Checks : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and intermediate characterization (e.g., azide intermediates via IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.